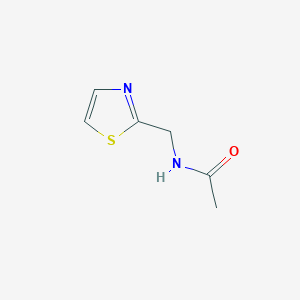
Butanedioic acid, 2,3-dimethyl-, bis(1-methylpropyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethylbutanedioic acid bis(1-methylpropyl)ester is an organic compound with the molecular formula C14H26O4 and a molecular weight of 258.35 g/mol . This compound is a diester derivative of 2,3-dimethylbutanedioic acid, where both carboxyl groups are esterified with 1-methylpropyl groups. It is used in various chemical and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylbutanedioic acid bis(1-methylpropyl)ester typically involves the esterification of 2,3-dimethylbutanedioic acid with 1-methylpropanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or xylene to facilitate the removal of water formed during the esterification process .
Industrial Production Methods
In industrial settings, the production of 2,3-Dimethylbutanedioic acid bis(1-methylpropyl)ester may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts can enhance the efficiency and selectivity of the esterification reaction. The product is then purified through distillation or recrystallization to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dimethylbutanedioic acid bis(1-methylpropyl)ester can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Hydrolysis: 2,3-Dimethylbutanedioic acid and 1-methylpropanol.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Wissenschaftliche Forschungsanwendungen
2,3-Dimethylbutanedioic acid bis(1-methylpropyl)ester has several applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 2,3-Dimethylbutanedioic acid bis(1-methylpropyl)ester involves its interaction with various molecular targets and pathways. In hydrolysis reactions, the ester bonds are cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding acid and alcohol . In oxidation reactions, the ester groups are converted to carboxylic acids through the action of oxidizing agents . The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the ester groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diisobutyl phthalate: A phthalate ester used as a plasticizer with similar ester functional groups.
Butanedioic acid, bis(2-methylpropyl) ester: Another ester derivative of butanedioic acid with similar chemical properties.
Uniqueness
2,3-Dimethylbutanedioic acid bis(1-methylpropyl)ester is unique due to the presence of two methyl groups on the butanedioic acid backbone, which influences its reactivity and physical properties. This structural feature distinguishes it from other similar esters and contributes to its specific applications in various fields .
Eigenschaften
Molekularformel |
C14H26O4 |
|---|---|
Molekulargewicht |
258.35 g/mol |
IUPAC-Name |
dibutan-2-yl 2,3-dimethylbutanedioate |
InChI |
InChI=1S/C14H26O4/c1-7-9(3)17-13(15)11(5)12(6)14(16)18-10(4)8-2/h9-12H,7-8H2,1-6H3 |
InChI-Schlüssel |
LQWRRTKDUFSMHR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)OC(=O)C(C)C(C)C(=O)OC(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




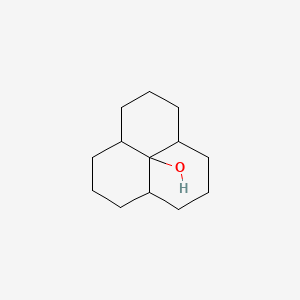
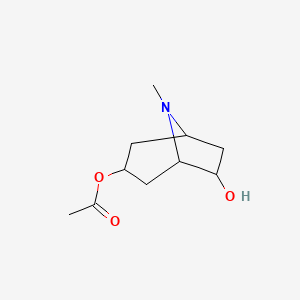
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-methylprop-2-enyl carbonate](/img/structure/B13813689.png)
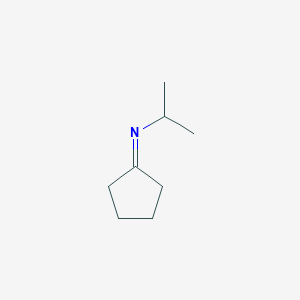
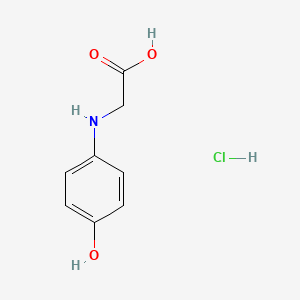
![[(2S,3R)-3-but-1-ynyl-3-methyloxiran-2-yl]methanol](/img/structure/B13813718.png)
![Tert-butyl N-methyl-N-{2-[(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-YL)methyl]cyclohexyl}carbamate](/img/structure/B13813725.png)
![4-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[6-[(2-phenoxyacetyl)amino]purin-9-yl]oxolan-3-yl]oxy-4-oxobutanoic acid](/img/structure/B13813726.png)

![8-Ethyl-2-(methylsulfonyl)-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13813735.png)

